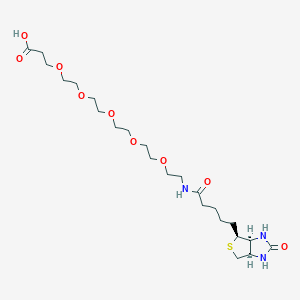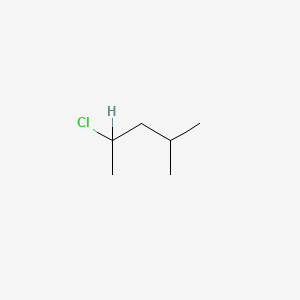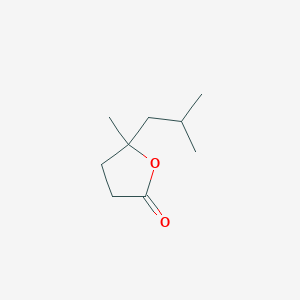![molecular formula C16H19O3P B3392476 Diethyl [1,1'-biphenyl]-2-ylphosphonate CAS No. 103615-58-3](/img/structure/B3392476.png)
Diethyl [1,1'-biphenyl]-2-ylphosphonate
Overview
Description
Diethyl [1,1'-biphenyl]-2-ylphosphonate is an organic compound belonging to the class of phosphonates. It is characterized by a biphenyl core structure with a phosphonate group attached to the second carbon of one of the benzene rings. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Phosphorylation Reaction: One common synthetic route involves the reaction of [1,1'-biphenyl]-2-yl-boronic acid with diethyl phosphite in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Direct Phosphorylation: Another method involves the direct phosphorylation of [1,1'-biphenyl]-2-ol with diethyl phosphite in the presence of a base such as triethylamine. This reaction is usually performed under reflux conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as diethyl [1,1'-biphenyl]-2-ylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Diethyl [1,1'-biphenyl]-2-ylphosphonic acid
Reduction: Diethyl [1,1'-biphenyl]-2-ylphosphine oxide
Substitution: Various substituted phosphonates or phosphine oxides
Scientific Research Applications
Diethyl [1,1'-biphenyl]-2-ylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of biphenyl derivatives.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is used in the production of materials and chemicals that require specific phosphonate functionalities.
Mechanism of Action
Diethyl [1,1'-biphenyl]-2-ylphosphonate is similar to other biphenyl-based phosphonates, such as Diethyl [1,1'-biphenyl]-4-ylphosphonate and Diethyl [1,1'-biphenyl]-3-ylphosphonate. These compounds differ in the position of the phosphonate group on the biphenyl ring, which can influence their reactivity and applications. This compound is unique in its specific substitution pattern, which may confer distinct chemical and biological properties.
Comparison with Similar Compounds
Diethyl [1,1'-biphenyl]-4-ylphosphonate
Diethyl [1,1'-biphenyl]-3-ylphosphonate
Diethyl [1,1'-biphenyl]-2-ylphosphonic acid
Diethyl [1,1'-biphenyl]-2-ylphosphine oxide
This comprehensive overview provides a detailed understanding of Diethyl [1,1'-biphenyl]-2-ylphosphonate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXIWVHOPPMMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542551 | |
| Record name | Diethyl [1,1'-biphenyl]-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103615-58-3 | |
| Record name | Diethyl [1,1'-biphenyl]-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3392467.png)


